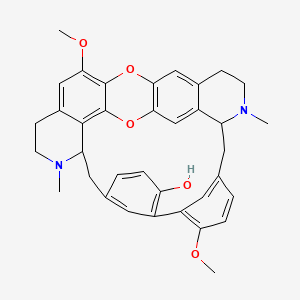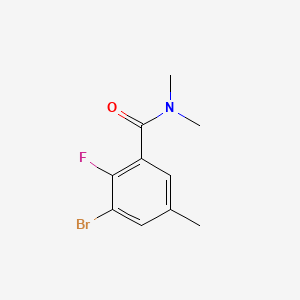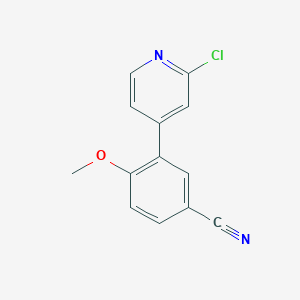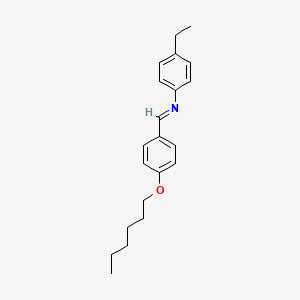
N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine: is an organic compound that belongs to the class of imines It is characterized by the presence of an imine group (-C=N-) connected to a 4-ethylphenyl group and a 4-hexoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-hexoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products:
Oxidation: Oxidized derivatives of the imine group or aromatic rings.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with functional groups such as nitro, sulfonyl, or halogen.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique structure makes it a valuable component in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine involves its interaction with molecular targets through the imine group The imine group can participate in various chemical reactions, including nucleophilic addition and coordination with metal ions
Comparación Con Compuestos Similares
- N-(4-methylphenyl)-1-(4-hexoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-butoxyphenyl)methanimine
Comparison: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine is unique due to the presence of both the 4-ethylphenyl and 4-hexoxyphenyl groups. This combination of substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and stability. Compared to similar compounds, the hexoxy group provides increased hydrophobicity and potential for interactions with hydrophobic environments, making it distinct in its applications.
Propiedades
Número CAS |
37599-77-2 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27NO/c1-3-5-6-7-16-23-21-14-10-19(11-15-21)17-22-20-12-8-18(4-2)9-13-20/h8-15,17H,3-7,16H2,1-2H3 |
Clave InChI |
YOHYLRXYXRBXOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


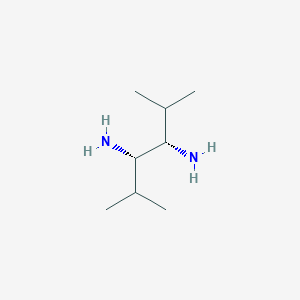
![7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14079460.png)
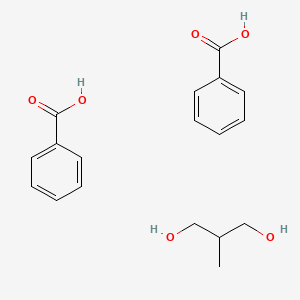

![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)

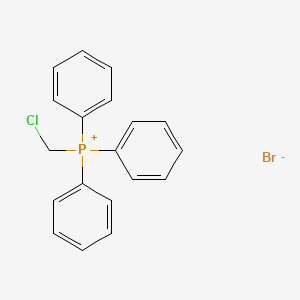
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)

